![molecular formula C12H12ClNO3 B2987920 1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid CAS No. 87341-46-6](/img/structure/B2987920.png)

1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

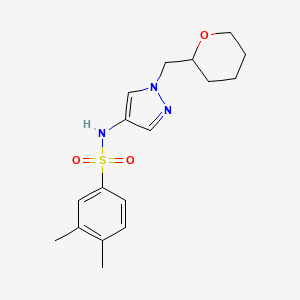

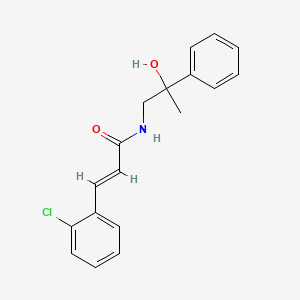

1-(2-Chlorophenyl)methyl-5-oxopyrrolidine-2-carboxylic acid (CPMPCA) is an organic compound with a molecular formula of C9H9ClNO3. It is a derivative of pyrrolidine, a five-membered heterocyclic compound with an oxygen atom. CPMPCA is a colorless solid, with a melting point of 155-156°C and a boiling point of 265-266°C. It is insoluble in water, but soluble in ether and other organic solvents.

Scientific Research Applications

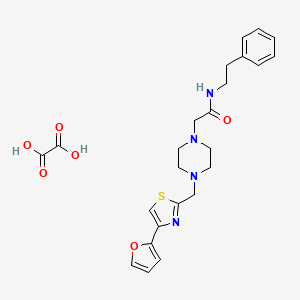

Synthesis and Structural Studies

A novel bicyclic compound, sharing structural similarities with "1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid", was synthesized to explore its potential in medicinal chemistry. The structural characterization included NMR, FT-IR, MS, and HRMS techniques, with the stereochemistry determined via single-crystal X-ray diffraction. These structural studies lay the groundwork for further exploration of similar compounds in drug discovery and development processes (Nural et al., 2018).

Antimicrobial Activity

Research on compounds structurally related to "this compound" has demonstrated significant antimicrobial activity. One study focused on the synthesis of novel derivatives to test against various bacterial and mycobacterial strains. The compounds showed promising antibacterial and antimycobacterial activities, suggesting potential for development into new antimicrobial agents (Nural et al., 2018).

Antioxidant Activity

Derivatives of "this compound" have been synthesized and evaluated for their antioxidant properties. Some compounds were identified as potent antioxidants, with activity surpassing that of well-known antioxidants such as ascorbic acid. These findings highlight the potential therapeutic applications of these compounds in oxidative stress-related diseases (Tumosienė et al., 2019).

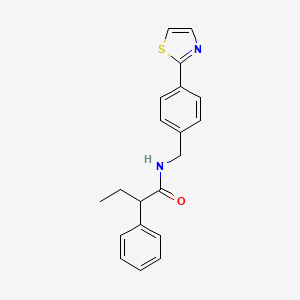

Catalytic Transformations

Studies involving rheniumV complexes have shown that carboxylic acids can undergo efficient catalytic transformations to produce functionalized alcohols. This research opens new avenues for the utilization of "this compound" and similar compounds in synthetic organic chemistry, providing a sustainable approach to the modification and functionalization of complex molecules (Naruto et al., 2017).

Anticancer and Antimicrobial Agents

Exploratory studies on the synthesis of novel 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating structures analogous to "this compound", have revealed compounds with significant anticancer and antimicrobial potentials. These findings underscore the versatility of such compounds in developing new therapeutic agents with dual anticancer and antimicrobial activities (Katariya et al., 2021).

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid involves the reaction of 2-chlorobenzylamine with ethyl acetoacetate to form 1-(2-chlorophenyl)ethyl acetoacetate, which is then cyclized with sodium ethoxide to form the pyrrolidine ring. The resulting compound is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl acetoacetate", "sodium ethoxide" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(2-chlorophenyl)ethyl acetoacetate.", "Step 2: The resulting compound is then cyclized with sodium ethoxide to form the pyrrolidine ring, yielding 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid.", "Step 3: The final product is obtained by hydrolyzing the pyrrolidine ring using an acid such as hydrochloric acid." ] } | |

CAS RN |

87341-46-6 |

Molecular Formula |

C12H12ClNO3 |

Molecular Weight |

253.68 g/mol |

IUPAC Name |

(2S)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H12ClNO3/c13-9-4-2-1-3-8(9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/t10-/m0/s1 |

InChI Key |

KSINVMMDBYSEMQ-JTQLQIEISA-N |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=CC=C2Cl |

SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CC=CC=C2Cl |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CC=CC=C2Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)

![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)

![5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2987849.png)

![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)